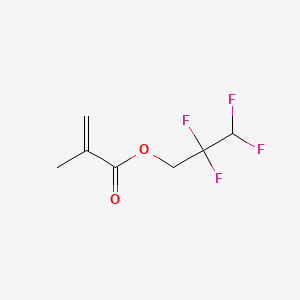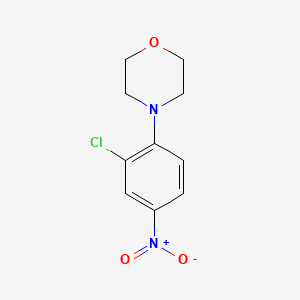
4-(2-Chloro-4-nitrophenyl)morpholine
概要
説明
“4-(2-Chloro-4-nitrophenyl)morpholine” is a nitro compound that has been shown to be magnetic . It has been studied in techniques such as magnetic resonance imaging (MRI) and X-ray crystallography . The molecular formula of this compound is C10H11ClN2O3 .
Molecular Structure Analysis
The molecular weight of “4-(2-Chloro-4-nitrophenyl)morpholine” is 242.66 . The SMILES string representation of the molecule isClC1=CC(N+)=O)=CC=C1N2CCOCC . Physical And Chemical Properties Analysis
“4-(2-Chloro-4-nitrophenyl)morpholine” is a solid compound . The molecular weight of the compound is 242.66 . The SMILES string representation of the molecule isClC1=CC(N+)=O)=CC=C1N2CCOCC .
科学的研究の応用
Chemical Synthesis
“4-(2-Chloro-4-nitrophenyl)morpholine” is a chemical compound with the empirical formula C10H11ClN2O3 . It is used in the synthesis of various other compounds due to its unique structure. It is available from various suppliers for use in laboratory settings .
Medicinal Chemistry
This compound has been widely used as a precursor in medicinal chemistry . It has found applications in the synthesis of various drugs, including:
Antidiabetic Drugs: It has been used in the synthesis of antidiabetic drugs . Diabetes is a major global health concern, and new treatments are constantly being researched and developed.
Antimigraine Drugs: The compound has also been used in the development of antimigraine drugs . Migraines are a common neurological condition, and effective treatments are essential for improving the quality of life for sufferers.
Kinase Inhibitors
Kinase inhibitors are a type of drug that block certain enzymes known as kinases. “4-(2-Chloro-4-nitrophenyl)morpholine” has been used in the synthesis of these inhibitors .
Reverse Transcriptase Inhibitors
Reverse transcriptase inhibitors are used in the treatment of diseases like HIV. This compound has been used in the development of these inhibitors .
Antibiotics, Antifungal, and Antimycobacterial Agents
“4-(2-Chloro-4-nitrophenyl)morpholine” has been used in the synthesis of various antibiotic, antifungal, and antimycobacterial agents . These are crucial for treating a wide range of infections.
Dye Reduction
The compound has been evaluated in the reduction of dyes . This is important in various industrial processes and in the treatment of waste water.
将来の方向性
The continuous production of the intermediate “ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM)” was firstly explored in Microfluidic devices . This compound is a key intermediate to synthesize Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens . This suggests that “4-(2-Chloro-4-nitrophenyl)morpholine” and similar compounds could have potential applications in the synthesis of pharmaceuticals.
作用機序
Target of Action
Similar compounds have been used as intermediates in the synthesis of various pharmaceuticals , suggesting that they may interact with a variety of biological targets.
Mode of Action
As an intermediate in pharmaceutical synthesis , it’s likely that its mode of action depends on the specific drug it’s used to produce.
Biochemical Pathways
While the specific biochemical pathways affected by 4-(2-Chloro-4-nitrophenyl)morpholine are not clearly defined, related compounds such as 2-chloro-4-nitrophenol (2C4NP) have been studied. In one study, a Gram-negative bacterium, Cupriavidus sp. CNP-8, was reported to degrade 2C4NP via the 1,2,4-benzenetriol (BT) pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2C4NP-utilizers .
Result of Action
Given its use as an intermediate in pharmaceutical synthesis , it’s likely that its effects would vary depending on the specific drug it’s used to produce.
特性
IUPAC Name |
4-(2-chloro-4-nitrophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKGWYXJULKUEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2069022 | |
| Record name | Morpholine, 4-(2-chloro-4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2069022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-4-nitrophenyl)morpholine | |
CAS RN |
55435-71-7 | |
| Record name | 4-(2-Chloro-4-nitrophenyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55435-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-(2-chloro-4-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055435717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholine, 4-(2-chloro-4-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Morpholine, 4-(2-chloro-4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2069022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-morpholino-1-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






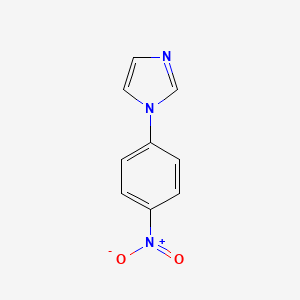

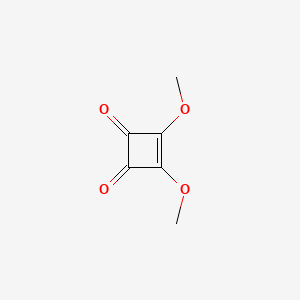
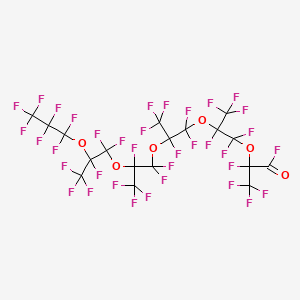
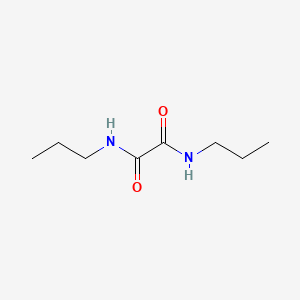
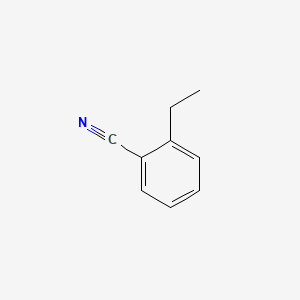
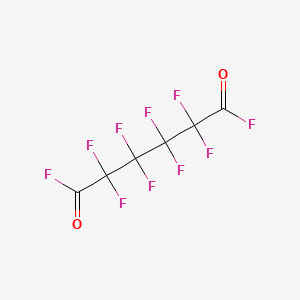
![Benzenamine, N-[(4-butoxyphenyl)methylene]-4-pentyl-](/img/structure/B1295052.png)
